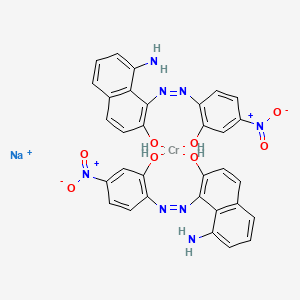
Sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) is a complex compound with a unique structure that includes a chromate ion coordinated with two azo-dye ligands. This compound is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) typically involves the following steps:
Preparation of Azo Dye Ligands: The azo dye ligands are synthesized through a diazotization reaction, where an aromatic amine reacts with nitrous acid to form a diazonium salt. This is followed by a coupling reaction with a naphthol derivative to form the azo dye.
Complexation with Chromate Ion: The synthesized azo dye ligands are then reacted with a chromate salt, such as sodium chromate, under controlled pH conditions to form the final complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The azo groups in the ligands can be reduced to amines under specific conditions.
Substitution: The compound can undergo substitution reactions where the azo ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Ligand exchange reactions often involve the use of other chromate salts or complexing agents.
Major Products
Oxidation: The major products include oxidized forms of the azo ligands and reduced chromate ions.
Reduction: The major products are the corresponding amines and reduced chromate species.
Substitution: The products depend on the substituting ligands used in the reaction.
Aplicaciones Científicas De Investigación
Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various metal ions.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The mechanism of action of Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) involves its ability to form stable complexes with metal ions and other molecules. The chromate ion acts as a central coordinating entity, while the azo ligands provide additional stability and specificity to the complex. This compound can interact with various molecular targets, including proteins and nucleic acids, through coordination bonds and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium bis[2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)
- Sodium bis[8-amino-1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-)
Uniqueness
Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) is unique due to its specific azo dye ligands, which provide distinct color properties and stability. Its ability to form stable complexes with a wide range of metal ions and biomolecules makes it particularly valuable in various scientific and industrial applications.
Propiedades
Número CAS |
51888-17-6 |
|---|---|
Fórmula molecular |
C32H24CrN8NaO8+ |
Peso molecular |
723.6 g/mol |
Nombre IUPAC |
sodium;8-amino-1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol;chromium |
InChI |
InChI=1S/2C16H12N4O4.Cr.Na/c2*17-11-3-1-2-9-4-7-13(21)16(15(9)11)19-18-12-6-5-10(20(23)24)8-14(12)22;;/h2*1-8,21-22H,17H2;;/q;;;+1 |
Clave InChI |
PEFPNPCLGAUCLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=C(C=C2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O.C1=CC2=C(C(=C1)N)C(=C(C=C2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O.[Na+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



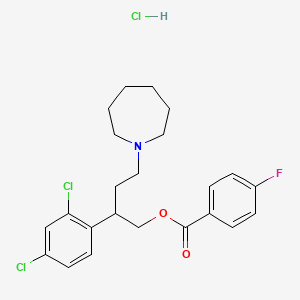
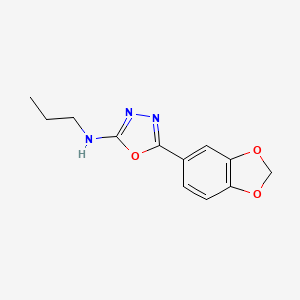
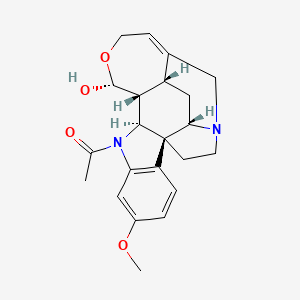
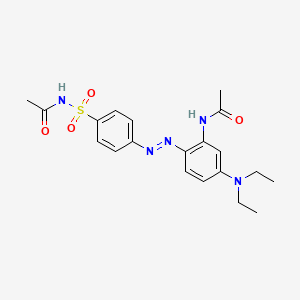
![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate](/img/structure/B12700894.png)
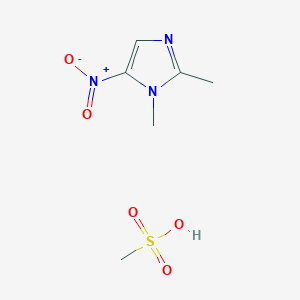

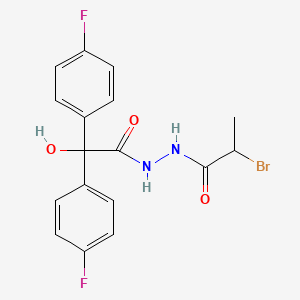

![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)


